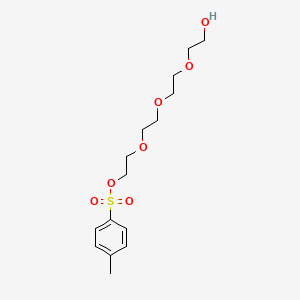

Tetraethylene glycol monotosylate

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O7S/c1-14-2-4-15(5-3-14)23(17,18)22-13-12-21-11-10-20-9-8-19-7-6-16/h2-5,16H,6-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDJUEZBMFELRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77544-60-6 | |

| Record name | 77544-60-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tetraethylene Glycol Monotosylate

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides a comprehensive overview of the chemical and physical properties of tetraethylene glycol monotosylate, a versatile bifunctional molecule. Its unique structure, featuring a hydrophilic polyethylene glycol (PEG) chain, a reactive tosylate group, and a terminal hydroxyl group, makes it a valuable building block in various synthetic applications, particularly in the fields of bioconjugation and medicinal chemistry.

Core Chemical Properties

This compound, also known as Tos-PEG4, is a colorless to light yellow oil at room temperature.[1] Its structure combines a flexible, water-soluble tetraethylene glycol spacer with a p-toluenesulfonate (tosyl) group at one end and a free hydroxyl group at the other. This arrangement allows for sequential and site-specific modifications.

Table 1: General and Computational Properties

| Property | Value | Reference |

| CAS Number | 77544-60-6 | [1][2][3][][5] |

| Molecular Formula | C₁₅H₂₄O₇S | [1][2][3][][5] |

| Molecular Weight | 348.41 g/mol | [1][2][3][][5] |

| Synonyms | Tos-PEG4, OH-PEG4-Tos, Hydroxy-PEG5-Tos | [1][2][3] |

| Topological Polar Surface Area (TPSA) | 91.29 Ų | [3] |

| logP | 0.74242 | [3] |

| Hydrogen Bond Acceptors | 7 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 13 | [3] |

Physicochemical Characteristics

The physical properties of this compound are summarized in the table below. Its liquid form and solubility in various organic solvents facilitate its use in a wide range of reaction conditions.

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | Clear oil / Colourless to light yellow liquid | [1][6] |

| Density | 1.202 g/mL at 25 °C | [1] |

| Boiling Point | 492.5 ± 40.0 °C (Predicted) | [1] |

| Refractive Index | n20/D 1.507 | [1] |

| Flash Point | >110 °C | [1] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported:

¹H NMR (400 MHz, CDCl₃):

-

δ 2.44 (s, 3H, CH₃-Ar)

-

δ 3.55-3.72 (m, 14H, -OCH₂CH₂O-)

-

δ 4.16 (t, 2H, -CH₂OTs)

-

δ 7.33 (d, 2H, Ar-H)

-

δ 7.79 (d, 2H, Ar-H)[6]

Reactivity and Applications

The chemical reactivity of this compound is defined by its two distinct functional groups: the tosylate and the hydroxyl group.

-

Tosylate Group: The tosyl group is an excellent leaving group, readily displaced by nucleophiles. This property is extensively utilized in substitution reactions to introduce the PEG spacer onto various molecules, such as peptides, proteins, and small molecule drugs.

-

Hydroxyl Group: The terminal hydroxyl group can be further functionalized.[1] It can be oxidized to an aldehyde or carboxylic acid, or it can be reacted with other electrophiles to extend the linker or attach other moieties.[1]

This dual functionality makes this compound a key component in the construction of more complex molecules. It is frequently employed as a hydrophilic and flexible linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][] The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the partial tosylation of tetraethylene glycol. The following is a representative experimental protocol.[1][6]

Materials:

-

Tetraethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tetraethylene glycol (e.g., 100 g, 515 mmol) in THF (230 mL).[6]

-

Prepare a solution of NaOH (e.g., 6.89 g, 172 mmol) in deionized water (20 mL) and add it to the tetraethylene glycol solution.[6]

-

Cool the mixture to 0 °C in an ice bath.[6]

-

Dissolve p-toluenesulfonyl chloride (e.g., 9.81 g, 51.5 mmol) in THF (20 mL) and add it dropwise to the cooled reaction mixture.[6]

-

Stir the reaction at 0 °C for 2 hours.[6]

-

Pour the solution into deionized water.[6]

-

Separate the aqueous layer and extract with dichloromethane.[6]

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[6]

-

Filter the solution and concentrate under reduced pressure to yield the product as a clear oil.[6]

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Hazard | Description |

| Pictograms | GHS05 (Corrosion), GHS06 (Skull and crossbones) |

| Signal Word | Danger |

| Hazard Statements | H301: Toxic if swallowed.[1][2] H314: Causes severe skin burns and eye damage.[1][2] |

| Precautionary Statements | P260, P264, P270, P280, P301+P330+P331, P304+P340, P321, P363, P405, P501 |

It is essential to wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, when handling this chemical.[2] Work should be conducted in a well-ventilated fume hood.[2] In case of exposure, follow the first aid measures outlined in the safety data sheet.

Conclusion

This compound is a highly useful and versatile chemical intermediate. Its well-defined structure and dual reactivity make it an indispensable tool for researchers in organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in the laboratory.

References

Synthesis of Tetraethylene Glycol Monotosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Tetraethylene glycol monotosylate, a critical intermediate in the development of bioconjugates, drug delivery systems, and various therapeutic agents.[] This document details established experimental protocols, presents quantitative data in a comparative format, and visualizes the reaction pathway and experimental workflow to facilitate understanding and replication.

Core Synthesis Principles

The synthesis of this compound involves the selective protection of one of the terminal hydroxyl groups of tetraethylene glycol with a tosyl (p-toluenesulfonyl) group. This transformation is significant as it converts a poor leaving group (hydroxyl) into an excellent leaving group (tosylate), enabling subsequent nucleophilic substitution reactions for the attachment of linkers, drugs, or other molecules of interest.[2][3] The primary challenge in this synthesis is achieving mono-substitution over di-substitution, which can be controlled through careful stoichiometry, reaction temperature, and the choice of base.[2][4]

Comparative Analysis of Synthetic Protocols

Several methods for the synthesis of this compound have been reported, each with distinct advantages and disadvantages in terms of yield, purity, and environmental impact. The following tables summarize the quantitative data from two prominent methods.

Table 1: Reagents and Reaction Conditions

| Parameter | Method 1: Pyridine in Dichloromethane | Method 2: Sodium Hydroxide in THF/Water |

| Tetraethylene Glycol | 23.3 g | 100 g |

| p-Toluenesulfonyl Chloride | 19 g | 9.81 g |

| Base | 19 g Pyridine | 6.89 g Sodium Hydroxide |

| Solvent | 100 mL Methylene Chloride | 230 mL THF / 20 mL Deionized Water |

| Reaction Temperature | 0°C to Room Temperature | 0°C |

| Reaction Time | 5 hours | 2 hours |

Table 2: Yield and Purification

| Parameter | Method 1: Pyridine in Dichloromethane | Method 2: Sodium Hydroxide in THF/Water |

| Reported Yield | 17 g (quantitative data not provided as a percentage) | 16.17 g (90.1%)[5] |

| Purification Method | Silica Gel Column Chromatography | Extraction and Water Wash |

| Chromatography Eluent | Methylene Chloride:Ethyl Acetate:Methanol (5:4:1)[6] | Not Applicable |

| Rf Value | 0.6 (Silica gel/Methylene chloride-ethyl acetate-methanol 5:4:1)[6] | 0.634 (SiO2, EtOAc)[5] |

Detailed Experimental Protocols

Method 1: Synthesis using Pyridine in Dichloromethane

This protocol is a widely cited method for the synthesis of this compound.

Materials:

-

Tetraethylene glycol (23.3 g)

-

Pyridine (19 g)

-

p-Toluenesulfonyl chloride (19 g)

-

Methylene chloride (300 mL total)

-

2N Hydrochloric acid (100 mL)

-

5% Sodium hydrogen carbonate solution (100 mL)

-

Water (200 mL total)

-

Sodium sulfate

-

Silica gel for chromatography

Procedure:

-

A solution of 23.3 g of tetraethylene glycol and 19 g of pyridine in 100 ml of methylene chloride is prepared and cooled to 0°C in an ice bath.[6][7]

-

While stirring vigorously, 19 g of p-toluenesulfonyl chloride is added portionwise.[6][7]

-

After the addition is complete, the mixture is stirred at room temperature for an additional 5 hours.[6][7]

-

200 ml of methylene chloride and 100 ml of water are added to the reaction mixture, and the organic phase is separated.[6][7]

-

The organic phase is washed successively with 100 ml of 2N hydrochloric acid, 100 ml of 5% sodium hydrogen carbonate solution, and 100 ml of water.[6][7]

-

The residue is purified by column chromatography over 400 g of silica gel using a mixture of methylene chloride-ethyl acetate-methanol (5:4:1) as the eluent to yield 17 g of this compound as a colorless liquid.[6]

Method 2: Synthesis using Sodium Hydroxide in THF/Water

This alternative protocol offers a high yield and avoids the use of pyridine.

Materials:

-

Tetraethylene glycol (100 g, 515 mmol)

-

Sodium hydroxide (6.89 g, 172 mmol)

-

p-Toluenesulfonyl chloride (9.81 g, 51.5 mmol)

-

Tetrahydrofuran (THF) (250 mL total)

-

Deionized water

-

Dichloromethane

-

Sodium sulfate

Procedure:

-

To a solution of 100 g of tetraethylene glycol in 230 mL of THF, a solution of 6.89 g of sodium hydroxide dissolved in 20 mL of deionized water is added.[5]

-

The mixture is cooled to 0°C.[5]

-

A solution of 9.81 g of p-toluenesulfonyl chloride in 20 mL of THF is added dropwise to the cooled mixture.[5]

-

The reaction is allowed to stir at 0°C for 2 hours.[5]

-

The solution is then poured into deionized water.[5]

-

The aqueous layer is separated and extracted with dichloromethane.[5]

-

The organic layers are combined, washed with water, and dried over sodium sulfate.[5]

-

The mixture is filtered and concentrated under reduced pressure to yield 16.1671 g (90.1% yield) of the product as a clear oil.[5]

Reaction Pathway and Experimental Workflow

To further elucidate the synthetic process, the following diagrams visualize the chemical transformation and the procedural steps involved.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be achieved through multiple effective protocols. The choice between using pyridine or sodium hydroxide as a base will depend on the specific requirements of the researcher, including desired yield, purity, and operational considerations. The pyridine-based method requires chromatographic purification, while the sodium hydroxide method offers a simpler workup procedure with a high reported yield. Both methods provide a reliable means to produce this important synthetic intermediate for applications in drug development and materials science. A "green" synthesis approach that avoids chromatographic purification by using precipitation has also been reported, offering a more cost-effective and environmentally friendly alternative.[4]

References

A Technical Guide to Tetraethylene Glycol Monotosylate (CAS No. 77544-60-6)

For Researchers, Scientists, and Drug Development Professionals

Tetraethylene glycol monotosylate is a key bifunctional molecule widely utilized in biomedical research and drug development. Its structure, featuring a hydrophilic tetraethylene glycol (PEG) spacer, a terminal hydroxyl group, and a tosylate leaving group, makes it an exceptionally versatile chemical linker. This guide provides a comprehensive overview of its properties, synthesis, and core applications, with a focus on its role in constructing advanced therapeutic agents.

Physicochemical and Structural Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[1][2] Its defining feature is the hydrophilic PEG chain, which enhances the aqueous solubility of molecules it is conjugated to.[3][4] The tosylate group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to various substrates.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 77544-60-6 | [3][6][7][8][9] |

| Molecular Formula | C₁₅H₂₄O₇S | [3][6][7][8][9] |

| Molecular Weight | 348.41 g/mol | [3][6][7][9] |

| Appearance | Colorless liquid / Pale yellow oil | [1][2] |

| Density | 1.202 g/mL at 25 °C | |

| Refractive Index | n20/D 1.507 | |

| Purity | ≥95% - 97% (Commercial) | [8] |

| Storage Temperature | 2-8°C or -20°C | [6][8][10] |

| Synonyms | OH-PEG4-Tos, Tos-PEG4-OH, 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |[3][7][8][] |

Core Applications in Drug Development

The primary application of this compound is as a flexible and hydrophilic linker in the synthesis of complex bioconjugates.[4]

-

Antibody-Drug Conjugates (ADCs): The compound is widely used as a cleavable linker in the synthesis of ADCs.[3][12][13][14] In this context, it connects a potent cytotoxic drug to a monoclonal antibody. The PEG spacer improves the stability and solubility of the resulting ADC, preventing aggregation and enhancing its pharmacokinetic profile.[4]

-

PROTACs: It also serves as a linker in the creation of PROTACs (Proteolysis Targeting Chimeras), which are designed to hijack the cell's natural protein disposal system to eliminate specific target proteins.[3][8]

-

PEGylation: More broadly, it is a key reagent for PEGylation, the process of attaching PEG chains to proteins, peptides, or small molecules to improve their therapeutic properties.[10]

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved by reacting an excess of tetraethylene glycol with one equivalent of p-toluenesulfonyl chloride (TsCl) to favor mono-substitution. Below are two common, detailed protocols.

This method uses pyridine as a base and dichloromethane as the solvent.[1][4]

-

Reaction Setup: Dissolve 23.3 g of tetraethylene glycol and 19 g of pyridine in 100 mL of methylene chloride in a suitable flask. Cool the mixture to 0°C using an ice bath.[4]

-

Addition of TsCl: While stirring vigorously, add 19 g of p-toluenesulfonyl chloride to the solution in portions.[4]

-

Reaction: Once the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 5 hours.[4]

-

Work-up: Add 200 mL of methylene chloride and 100 mL of water to the reaction mixture. Transfer to a separatory funnel and separate the organic phase.[1]

-

Washing: Wash the organic phase sequentially with 100 mL of 2N hydrochloric acid, 100 mL of 5% sodium hydrogen carbonate solution, and finally with 100 mL of water.[1][4]

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under vacuum.[4]

-

Purification: Purify the resulting residue by column chromatography on silica gel using an eluent mixture of methylene chloride-ethyl acetate-methanol (5:4:1) to yield the pure product as a colorless liquid.[1][4]

This protocol provides an alternative using sodium hydroxide as the base in a tetrahydrofuran (THF) solvent system.[2]

-

Reaction Setup: In a flask, dissolve tetraethylene glycol (100 g, 515 mmol) in 230 mL of THF. Add a solution of sodium hydroxide (6.89 g, 172 mmol) dissolved in 20 mL of deionized water.[2]

-

Cooling: Cool the mixture to 0°C in an ice bath.[2]

-

Addition of TsCl: Prepare a solution of p-toluenesulfonyl chloride (9.81 g, 51.5 mmol) in 20 mL of THF and add it dropwise to the cooled reaction mixture.[2]

-

Reaction: Allow the reaction to stir at 0°C for 2 hours.[2]

-

Work-up: Pour the solution into deionized water. Separate the aqueous layer and extract it with dichloromethane.[2]

-

Isolation: Combine all organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a clear oil (90.1% yield).[2]

Application as a Synthetic Intermediate

This compound is not only a linker but also a valuable intermediate for creating further functionalized PEG derivatives. A prime example is its conversion to Mercaptotetraethylene glycol (Thiol-functionalized TEG), a crucial precursor for conjugation via maleimide chemistry or disulfide bond formation.[2][4]

References

- 1. prepchem.com [prepchem.com]

- 2. rsc.org [rsc.org]

- 3. Tetraethylene glycol p-toluenesulfonate | 77544-60-6 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Tetraethylene glycol di-p-tosylate | 37860-51-8 [chemicalbook.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | C15H24O7S | CID 13456094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tetraethyleneglycol Monotosylate, OH-PEG4-Tos, 77544-60-6 - Biopharma PEG [biochempeg.com]

- 9. scbt.com [scbt.com]

- 10. 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]-1-(p-toluenesulfonyl)-ethanol | 77544-60-6 | FH07578 [biosynth.com]

- 12. targetmol.com [targetmol.com]

- 13. amsbio.com [amsbio.com]

- 14. Tetraethylene glycol p-toluenesulfonate | 77544-60-6 [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Tetraethylene Glycol Monotosylate

This document provides a comprehensive technical overview of the physical and chemical properties of this compound (CAS No. 77544-60-6). It includes tabulated quantitative data, detailed experimental protocols for its synthesis and property determination, and visualizations of its synthetic pathway and application as a biochemical linker.

Core Physicochemical Properties

This compound is typically a clear, colorless to pale yellow oil or liquid at room temperature.[1][2] Key physical constants have been compiled from various sources and are presented below for easy reference.

| Property | Value | Conditions |

| Molecular Formula | C₁₅H₂₄O₇S | - |

| Molecular Weight | 348.41 g/mol | - |

| Physical Form | Liquid, Oil | Room Temperature |

| Density | 1.202 g/mL | at 25 °C[2][3][4] |

| Refractive Index (n/D) | 1.507 | at 20 °C[2][3][4] |

| Boiling Point | 492.5 ± 40.0 °C | Predicted[2] |

| Flash Point | >110 °C | -[2] |

| Solubility | Soluble | Water, DMSO, DCM, DMF[2] |

| Storage Temperature | 2-8 °C | -[2][3][4] |

Computational Data

Computationally derived properties provide further insight into the molecule's behavior in biological and chemical systems. These values are particularly relevant in drug design and development for predicting characteristics like membrane permeability and bioavailability.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 91.29 Ų | [5] |

| LogP (Octanol-Water Partition Coefficient) | 0.74242 | [5] |

| Hydrogen Bond Acceptors | 7 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Rotatable Bonds | 13 | [5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for structural elucidation and purity confirmation.

| Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.79 (d, 2H), δ 7.33 (d, 2H), δ 4.16 (t, 2H), δ 3.55-3.72 (m, 14H), δ 2.44 (s, 3H)[1] |

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the selective monotosylation of tetraethylene glycol.[1][2]

Materials:

-

Tetraethylene glycol

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tetraethylene glycol (3.8 equivalents) in THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a pre-prepared aqueous solution of NaOH (1.7 equivalents) to the flask and stir the mixture for 30 minutes at 0 °C.[2]

-

Add p-toluenesulfonyl chloride (1 equivalent) in small portions to the stirring reaction mixture.[2]

-

Allow the reaction to proceed for approximately 5 hours, maintaining the temperature at 0 °C.[1][2]

-

Upon completion, remove the THF under reduced pressure.

-

Take up the resulting residue in dichloromethane and wash it sequentially with water (3 times) and brine.[2]

-

Extract the combined aqueous layers further with dichloromethane (3 times).[2]

-

Combine all organic fractions and dry over anhydrous Na₂SO₄.[1][2]

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the final product, a pale yellow oil.[1][2]

General Protocol for Refractive Index Measurement

The refractive index is a fundamental physical property used to identify and assess the purity of liquid samples.[6]

Apparatus:

-

Abbe refractometer or digital refractometer

-

Constant temperature water bath/circulator

-

Pipette or dropper

-

Kimwipes and a suitable solvent (e.g., ethanol or isopropanol) for cleaning

Procedure:

-

Turn on the refractometer and the light source. If using a temperature-controlled model, set it to the desired temperature (e.g., 20 °C) and allow it to equilibrate.

-

Clean the surface of the prism with a soft tissue moistened with a volatile solvent like ethanol and allow it to dry completely.

-

Using a clean pipette, place a few drops of the this compound sample onto the prism.

-

Close the prism assembly securely.

-

Look through the eyepiece (for manual refractometers) and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index value from the scale. For digital models, the value will be displayed automatically.

-

Perform the measurement 2-3 times, cleaning the prism between each measurement, and calculate the average value.[6]

-

Record the refractive index along with the measurement temperature.[6]

Applications and Logical Relationships

This compound is a valuable bifunctional molecule. The terminal hydroxyl group allows for further chemical modification, while the tosylate group is an excellent leaving group, making it a key intermediate in the synthesis of more complex molecules. It is frequently used as a hydrophilic polyethylene glycol (PEG) linker in the development of bioconjugates.[2][]

Its role as a cleavable, PEG-based linker is particularly important in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it serves to connect the targeting moiety (e.g., an antibody or a small molecule binder) to the payload (e.g., a cytotoxic drug or an E3 ligase ligand).[2][] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2]

References

- 1. rsc.org [rsc.org]

- 2. Tetraethylene glycol p-toluenesulfonate | 77544-60-6 [chemicalbook.com]

- 3. Tetraethylene glycol p-toluenesulfonate 97 77544-60-6 [sigmaaldrich.com]

- 4. Tetraethylene glycol p-toluenesulfonate 97 77544-60-6 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Tetraethylene Glycol Monotosylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tetraethylene glycol monotosylate, a crucial reagent in modern bioconjugation and drug development. It covers its physicochemical properties, detailed synthesis protocols, and its primary applications, with a focus on its role as a flexible linker in advanced therapeutic modalities.

Core Concepts: Molecular Structure and Properties

This compound is a derivative of tetraethylene glycol, where one of the terminal hydroxyl groups has been converted to a tosylate ester. The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This mono-functionalization is key to its utility as a discrete polyethylene glycol (PEG) linker, allowing for the precise and controlled conjugation of molecules.

The molecular formula for this compound is C₁₅H₂₄O₇S, and its molecular weight is 348.41 g/mol .[1][2][3][4][5]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 348.41 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₂₄O₇S | [1][2][3][4][5] |

| CAS Number | 77544-60-6 | [1][2][3][4][5] |

| Density | 1.202 g/mL at 25 °C | [2][3][5] |

| Refractive Index (n20/D) | 1.507 | [2][3][5] |

| Boiling Point | 492.5 ± 40.0 °C (Predicted) | [3][5] |

| Flash Point | >110 °C | [3][5] |

| Storage Temperature | 2-8°C | [2][3][5] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [3][5] |

| Appearance | Colorless to light yellow oil/liquid | [2][3][5] |

Safety Information

This compound is classified as toxic if swallowed and causes severe skin burns and eye damage.[6] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this substance.[6]

| Hazard Statement | Code |

| Toxic if swallowed | H301 |

| Causes severe skin burns and eye damage | H314 |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for researchers. Below are two common protocols.

Protocol 1: Synthesis in Methylene Chloride

This protocol involves the reaction of tetraethylene glycol with p-toluenesulfonyl chloride in the presence of pyridine.

Materials:

-

Tetraethylene glycol (23.3 g)

-

Pyridine (19 g)

-

p-Toluenesulfonyl chloride (19 g)

-

Methylene chloride

-

2N Hydrochloric acid

-

5% Sodium hydrogen carbonate solution

-

Water

-

Sodium sulfate

-

Silica gel for column chromatography

-

Eluent: Methylene chloride-ethyl acetate-methanol (5:4:1)

Procedure:

-

Dissolve 23.3 g of tetraethylene glycol and 19 g of pyridine in 100 ml of methylene chloride in a flask.

-

While stirring vigorously, add 19 g of p-toluenesulfonyl chloride in portions.[1][2]

-

After the addition is complete, continue stirring at room temperature for 5 hours.[1][2]

-

Add 200 ml of methylene chloride and 100 ml of water to the reaction mixture and separate the organic phase.[1][2]

-

Wash the organic phase sequentially with 100 ml of 2N hydrochloric acid, 100 ml of 5% sodium hydrogen carbonate solution, and 100 ml of water.[1][2]

-

Dry the organic phase over sodium sulfate and remove the solvent under vacuum.[1][2]

-

Purify the residue by column chromatography on 400 g of silica gel using a methylene chloride-ethyl acetate-methanol (5:4:1) mixture as the eluent to yield this compound as a colorless liquid.[2]

Protocol 2: Synthesis in Tetrahydrofuran (THF)

This alternative protocol utilizes sodium hydroxide as the base in a THF/water solvent system.

Materials:

-

Tetraethylene glycol (100 g, 515 mmol)

-

Sodium hydroxide (6.89 g, 172 mmol)

-

p-Toluenesulfonyl chloride (9.81 g, 51.5 mmol)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Dichloromethane

Procedure:

-

To a solution of 100 g of tetraethylene glycol in 230 mL of THF, add a solution of 6.89 g of sodium hydroxide dissolved in 20 mL of deionized water.[3]

-

Cool the mixture to 0°C.[3]

-

Add a solution of 9.81 g of p-toluenesulfonyl chloride in 20 mL of THF dropwise.[3]

-

Allow the reaction to stir at 0°C for 2 hours.[3]

-

Pour the solution into deionized water.

-

Separate the aqueous layer and extract with dichloromethane.

-

Combine the organic layers, wash with water, and dry over sodium sulfate.[3]

-

Filter and concentrate under reduced pressure to yield the product as a clear oil.[3]

Applications in Drug Development

This compound is a versatile tool in biomedical research, primarily used as a hydrophilic and flexible linker.[1] Its well-defined length and biocompatibility are highly advantageous in modulating the properties of therapeutic molecules.[1]

Antibody-Drug Conjugates (ADCs)

A significant application of this compound is in the construction of Antibody-Drug Conjugates (ADCs).[1][5][7][] In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker's characteristics are critical for the ADC's stability, solubility, and overall efficacy.[1] this compound can be used to synthesize cleavable, acylhydrazone-based ADC linkers.[5][7][]

The tosylate group can be displaced by a nucleophile, such as a thiol, to initiate the linker synthesis. The resulting molecule can then be further functionalized to attach to both the antibody and the cytotoxic payload.

PROTACs

This compound also serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are heterobifunctional molecules that induce the degradation of target proteins. The linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase.

Visualizations

The following diagrams illustrate the synthesis workflow and a key application of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Caption: Role of this compound in the formation of an Antibody-Drug Conjugate (ADC).

References

Tetraethylene Glycol Monotosylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of tetraethylene glycol monotosylate, a key intermediate in bioconjugation, drug delivery systems, and as a linker in Proteolysis Targeting Chimeras (PROTACs). Its hydrophilic polyethylene glycol (PEG) spacer enhances solubility and provides a flexible linker for various applications.

Chemical Structure and Formula

This compound is the product of the monosulfonylation of tetraethylene glycol with p-toluenesulfonyl chloride. The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions for the attachment of this PEG linker to other molecules.

Molecular Formula: C₁₅H₂₄O₇S[1][2][]

IUPAC Name: 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate[]

Synonyms: Tos-PEG4, Monotosylated tetraethylene glycol, 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl tosylate[1][2]

References

A Technical Guide to Tetraethylene Glycol Monotosylate for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tetraethylene glycol monotosylate, a crucial chemical intermediate in the field of bioconjugation and drug delivery. This document details its commercial availability, physicochemical properties, synthesis, and applications, with a particular focus on its role as a hydrophilic linker in the construction of Antibody-Drug Conjugates (ADCs).

Commercial Availability and Supplier Information

This compound (CAS No. 77544-60-6) is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. Prominent suppliers include Sigma-Aldrich, ChemScene, TargetMol Chemicals, and Amsbio. The compound is typically offered in various purities, commonly ranging from 95% to 98%, and is available in quantities from milligrams to grams. When sourcing this reagent, it is crucial to obtain a certificate of analysis to confirm its purity and identity for reproducible experimental outcomes.

Physicochemical and Safety Data

A thorough understanding of the properties of this compound is essential for its proper handling, storage, and application. Key quantitative data has been compiled from various sources and is presented in the tables below.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 77544-60-6 |

| Molecular Formula | C₁₅H₂₄O₇S |

| Molecular Weight | 348.41 g/mol [1] |

| Appearance | Colorless to light yellow viscous liquid/oil[2] |

| Density | 1.202 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.507[3] |

| Boiling Point (Predicted) | 492.5 ± 40.0 °C[2] |

| Solubility | Soluble in Water, DMSO, Dichloromethane (DCM), and Dimethylformamide (DMF)[4] |

| Storage Temperature | 2-8°C[3] |

Table 2: Supplier Specifications

| Supplier | Purity Specification |

| Sigma-Aldrich | 97%[3] |

| ChemScene | ≥95%[1] |

| TargetMol Chemicals Inc. | 98.00% |

Table 3: Safety Information

| Hazard Statement | Precautionary Statement |

| H301: Toxic if swallowed.[3] | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2] |

| H314: Causes severe skin burns and eye damage.[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2] | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: This is not an exhaustive list of safety precautions. Always consult the full Safety Data Sheet (SDS) from the supplier before handling the chemical.

Role in Antibody-Drug Conjugates (ADCs)

This compound serves as a valuable building block for the synthesis of hydrophilic linkers used in ADCs. The inclusion of the tetraethylene glycol (PEG4) spacer offers several advantages in ADC design:

-

Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and poor solubility of the ADC. The PEG4 linker increases the overall hydrophilicity of the conjugate, improving its biophysical properties.

-

Improved Pharmacokinetics: The hydrophilic nature of the linker can create a hydration shell around the payload, potentially shielding it from degradation and reducing non-specific uptake, which can lead to a longer circulation half-life.

-

Reduced Aggregation: By mitigating the hydrophobicity of the payload, the TEG spacer can significantly reduce the tendency for the ADC to aggregate, which is a critical quality attribute for safety and efficacy.

The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions to connect the linker to other components of the ADC.

Experimental Protocols and Workflows

Synthesis of this compound

A common method for the synthesis of this compound involves the selective tosylation of one of the terminal hydroxyl groups of tetraethylene glycol.

Experimental Protocol:

-

Dissolve tetraethylene glycol (e.g., 100 g, 515 mmol) in tetrahydrofuran (THF, 230 mL).

-

Add a solution of sodium hydroxide (e.g., 6.89 g, 172 mmol) in deionized water (20 mL).

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of p-toluenesulfonyl chloride (TsCl, e.g., 9.81 g, 51.5 mmol) in THF (20 mL) dropwise to the reaction mixture with stirring.

-

Continue stirring at 0°C for 2 hours.

-

Pour the reaction mixture into deionized water.

-

Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, and dry over sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the product as a clear oil.[5]

Conversion to Thiol-Functionalized Linker

For many bioconjugation strategies, the tosylate is converted to a thiol, which can then react with maleimides or other thiol-reactive groups on a payload or antibody.

Experimental Protocol:

-

Add thiourea (e.g., 0.472 g, 6.19 mmol) to a solution of this compound (e.g., 2.03 g, 5.83 mmol) in absolute ethanol (65 mL).

-

Reflux the mixture under an argon atmosphere for 24 hours.

-

Cool the reaction to room temperature and add a solution of sodium hydroxide (e.g., 0.700 g, 17.5 mmol) in a 9:1 (v/v) mixture of absolute ethanol and water (8.5 mL).

-

Reflux the mixture under argon for an additional 3 hours.

-

Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid.

-

Filter the mixture to remove precipitated salts and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography.[5]

Direct Conjugation to Biomolecules

The tosyl group can directly react with nucleophiles on biomolecules, such as the amine groups of lysine residues on proteins, via an SN2 reaction.[6]

General Experimental Workflow:

-

Protein Preparation: Prepare the antibody in a suitable buffer at a specific concentration.

-

Conjugation Reaction: Add a solution of this compound (or a derivative thereof) to the antibody solution. The reaction is typically carried out at room temperature or 4°C with gentle stirring. The stoichiometry of the linker to the antibody needs to be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Quenching: After a predetermined time, quench the reaction by adding a small molecule with a primary amine, such as Tris or lysine.

-

Purification: The resulting ADC is purified to remove unreacted linker, payload, and aggregated protein. Common purification techniques include size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[6]

-

Characterization: The purified ADC is characterized to determine the DAR, purity, and functional activity.

Conclusion

This compound is a versatile and commercially accessible reagent that plays a significant role in modern drug development, particularly in the engineering of ADCs. Its utility as a hydrophilic spacer allows for the improvement of the physicochemical properties and pharmacokinetic profiles of these complex biotherapeutics. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to incorporate this valuable building block into their drug development programs. As with any chemical synthesis and bioconjugation, optimization of reaction conditions is paramount to achieving the desired product with high purity and yield.

References

An In-depth Technical Guide to the Safety and Handling of Tetraethylene Glycol Monotosylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Tetraethylene glycol monotosylate (CAS No. 77544-60-6), a key reagent in chemical synthesis, particularly in the development of antibody-drug conjugates (ADCs) and PROTACs.[1][] Adherence to proper safety protocols is critical when working with this compound.

Chemical Identification and Physical Properties

This compound, also known as Tos-PEG4, is a viscous, liquid chemical intermediate.[3] The table below summarizes its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 77544-60-6 | [3] |

| Molecular Formula | C₁₅H₂₄O₇S | [3][4] |

| Molecular Weight | 348.41 g/mol | [3][4] |

| Appearance | Viscous Liquid | [3] |

| Synonyms | Tos-PEG4, Tetraethylene glycol p-toluenesulfonate | [1][3] |

| Purity | ≥95% | [4] |

| Density | 1.202 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.507 | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] The following table details its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 |

Signal Word:Danger [5]

It is important to note that while this compound is hazardous, the parent compound, tetraethylene glycol, is not classified as a hazardous substance. The addition of the tosylate group significantly alters the chemical's reactivity and toxicity.

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are essential to minimize exposure.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure easy access to a safety shower and eyewash station.[3]

-

Eye and Face Protection: Wear chemical safety goggles with side-shields or a face shield.[3]

-

Hand Protection: Wear protective gloves.[3] Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.

-

Skin and Body Protection: Wear impervious clothing to prevent skin contact.[3]

-

Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, use a suitable respirator.[3][6]

Safe Handling and Storage

Handling:

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.[3]

Storage:

-

Keep the container tightly sealed in a cool, well-ventilated area.[3]

-

Store locked up.[3]

-

Keep away from direct sunlight and sources of ignition.[3]

-

Recommended storage temperatures:

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a physician.[3]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][8]

-

In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Call a physician.[3]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate personnel to a safe area.[3]

-

Ventilate: Ensure adequate ventilation.[3]

-

Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3][6]

-

Absorb: Soak up the spill with an inert absorbent material (e.g., diatomite, universal binders).[3][6]

-

Collect and Dispose: Collect the absorbed material and dispose of it as hazardous waste in a suitable, closed container.[6]

-

Decontaminate: Clean the affected area and any contaminated equipment by scrubbing with alcohol.[3]

Toxicological Information

No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[3]

A subacute toxicity study on the parent compound, tetraethylene glycol, in rats showed no toxic effects at doses up to 2000 mg/kg body weight.[9] However, the tosylate derivative is expected to have a different toxicological profile.

Experimental Protocols

Synthesis of this compound

The following is a representative, non-proprietary synthesis protocol adapted from the literature.[1][10]

Materials:

-

Tetraethylene glycol

-

Tosyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Dichloromethane

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve tetraethylene glycol in THF in a reaction vessel.

-

Add a solution of NaOH in deionized water to the reaction mixture.

-

Cool the mixture to 0°C in an ice bath.

-

Add tosyl chloride in small portions to the stirred mixture over a period of time, maintaining the temperature at 0°C.

-

Allow the reaction to stir for several hours at 0°C.

-

Quench the reaction by pouring the mixture into deionized water.

-

Separate the aqueous layer and extract it multiple times with dichloromethane.

-

Combine the organic fractions, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the product.

Note: This is a generalized protocol. Specific quantities and reaction times will vary. Always consult the primary literature for detailed procedures.

Visualized Workflows

The following diagrams illustrate key workflows for handling this compound.

Caption: General laboratory handling workflow for this compound.

Caption: Spill response procedure for this compound.

References

- 1. Tetraethylene glycol p-toluenesulfonate | 77544-60-6 [chemicalbook.com]

- 3. szabo-scandic.com [szabo-scandic.com]

- 4. chemscene.com [chemscene.com]

- 5. Tetraethylene glycol p-toluenesulfonate 97 77544-60-6 [sigmaaldrich.com]

- 6. Tetraethylene glycol di-p-tosylate - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. product.lottechem.com [product.lottechem.com]

- 9. Subacute oral toxicity of tetraethylene glycol and ethylene glycol administered to Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide to the Stability and Storage of Tetraethylene Glycol Monotosylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for Tetraethylene glycol monotosylate (PEG4-Ts), a critical reagent in bioconjugation, drug delivery, and linker chemistry. Understanding the stability profile of this compound is paramount for ensuring experimental reproducibility, product quality, and the overall success of research and development endeavors.

Overview of Chemical Stability

This compound's stability is influenced by its two primary structural components: the tosyl group and the tetraethylene glycol backbone. The tosyl group is an excellent leaving group, making the molecule susceptible to nucleophilic substitution and elimination reactions, with hydrolysis being a primary degradation pathway. The polyethylene glycol (PEG) chain, while generally stable, can be subject to thermal and photodegradation, particularly under harsh conditions.

Safety data sheets indicate that this compound is stable under recommended storage conditions.[1] However, it is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[1]

Recommended Storage Conditions

To maintain the integrity and purity of this compound, specific storage conditions are recommended by various suppliers. These conditions are summarized in the table below.

| Storage Condition | Temperature | Duration | Reference |

| Long-term Storage | -80°C | Up to 6 months | [1] |

| Short-term Storage | -20°C | Up to 1 month | [1] |

| Routine Laboratory Use | 4°C or 2-8°C | Short periods | [2] |

| Shipping | Room Temperature | Less than 2 weeks | [1] |

Key Recommendations:

-

For long-term storage, it is advisable to aliquot the compound to avoid repeated freeze-thaw cycles.

-

The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Protect from light and moisture.

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis, thermal degradation, and photodegradation.

Hydrolysis

Thermal Degradation

The polyethylene glycol backbone can undergo thermal degradation at elevated temperatures. This process typically involves random chain scission, leading to the formation of lower molecular weight glycols, aldehydes, and other degradation products. Studies on polyethylene glycols have shown that thermal degradation is more pronounced in the presence of oxygen.

Photodegradation

Exposure to ultraviolet (UV) light can induce photodegradation of the PEG chain. This process often involves the formation of reactive oxygen species that can lead to chain scission and the formation of various oxidative degradation products, including formates and acids.[3][4][5]

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable buffer components)

-

Calibrated oven, photostability chamber, pH meter, and HPLC system.

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Maintain at room temperature and collect samples at various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Maintain at room temperature and collect samples at various time points.

-

Thermal Degradation: Store the solid compound in a calibrated oven at 80°C. Collect samples at various time points (e.g., 1, 5, 10 days).

-

Photostability: Expose the solid compound and a solution of the compound to light conditions as specified in ICH guideline Q1B. A control sample should be protected from light.

Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying the intact drug from its degradation products. While a specific validated method for this compound is not published, a reverse-phase HPLC method with UV detection is a suitable starting point.

Proposed HPLC Parameters:

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to elute degradants and the parent compound |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 225 nm and 254 nm |

| Injection Volume | 10 µL |

Method Development and Validation: The method should be developed to achieve adequate separation of the parent peak from all degradation product peaks. Validation should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision, and robustness.

Summary of Stability Data

The following table summarizes the expected stability of this compound under various conditions based on the known chemistry of tosylates and polyethylene glycols. Actual quantitative data would need to be generated through a formal stability study.

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis | Labile, especially at elevated temperatures. | Tetraethylene glycol, p-Toluenesulfonic acid |

| Basic Hydrolysis | Labile. | Tetraethylene glycol, p-Toluenesulfonate salt |

| Oxidation | Susceptible to oxidation, leading to degradation of the PEG chain. | Formates, smaller glycols, aldehydes, carboxylic acids |

| Thermal | Generally stable at recommended storage temperatures. Degradation occurs at high temperatures, especially in the presence of oxygen. | Lower molecular weight PEGs, aldehydes |

| Photolytic | Susceptible to degradation upon exposure to UV light. | Oxidative degradation products, chain scission products |

Conclusion

This compound is a valuable but sensitive reagent. Proper storage at refrigerated or frozen temperatures, protection from light and moisture, and avoidance of incompatible substances are critical for maintaining its stability and ensuring the reliability of experimental outcomes. A thorough understanding of its degradation pathways and the implementation of a robust stability-indicating analytical method are essential for its use in research and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Tosylation of Tetraethylene Glycol

This technical guide provides a comprehensive overview of the reaction mechanism for the tosylation of tetraethylene glycol (TEG), a critical process for modifying poly(ethylene glycol) (PEG) linkers used in various biomedical applications, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The conversion of the terminal hydroxyl groups of TEG into tosylates transforms them into excellent leaving groups, facilitating subsequent nucleophilic substitution reactions.

Core Reaction Mechanism

The tosylation of an alcohol, such as the terminal hydroxyl groups of tetraethylene glycol, is a nucleophilic substitution reaction at the sulfur atom of a tosyl chloride (p-toluenesulfonyl chloride, TsCl). The reaction proceeds through a well-established mechanism that preserves the stereochemistry of the carbon atom attached to the oxygen.[1][2]

The overall reaction is as follows:

HO-(CH₂CH₂O)₄-H + TsCl → TsO-(CH₂CH₂O)₄-H + HCl (Mono-tosylation)

HO-(CH₂CH₂O)₄-H + 2 TsCl → TsO-(CH₂CH₂O)₄-OTs + 2 HCl (Di-tosylation)

The mechanism involves two primary steps:

-

Nucleophilic Attack : The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. This attack displaces the chloride ion.[3]

-

Deprotonation : A base, typically a non-nucleophilic amine like pyridine or triethylamine, removes the proton from the oxygen atom.[1][4] This step is crucial to neutralize the hydrochloric acid (HCl) generated as a byproduct, which could otherwise lead to unwanted side reactions.

The tosylate anion is a highly resonance-stabilized structure, which makes it an excellent leaving group in subsequent reactions. This enhanced leaving group ability is the primary reason for performing the tosylation.

Caption: General mechanism for the tosylation of an alcohol.

Experimental Protocols

The synthesis can be controlled to favor either mono-tosylation or di-tosylation by adjusting the stoichiometry of the reactants.

Protocol 1: Mono-tosylation of Tetraethylene Glycol

This procedure is adapted from a method designed to yield the monotosylate by using an excess of tetraethylene glycol.[5]

Materials:

-

Tetraethylene glycol (TEG)

-

Sodium hydroxide (NaOH)

-

p-Toluenesulfonyl chloride (TsCl)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve a significant excess of tetraethylene glycol (e.g., 515 mmol) in THF.

-

Add a solution of sodium hydroxide (172 mmol) in deionized water to the TEG solution.

-

Cool the mixture to 0°C using an ice bath.

-

Dissolve p-toluenesulfonyl chloride (51.5 mmol) in THF and add it dropwise to the cooled reaction mixture.

-

Stir the reaction at 0°C for 2 hours.

-

Quench the reaction by pouring the solution into deionized water.

-

Separate the aqueous layer and extract it multiple times with dichloromethane.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to yield the product.

Protocol 2: Di-tosylation of Tetraethylene Glycol

This protocol is designed to produce the ditosylate by using an excess of tosyl chloride.[6]

Materials:

-

Tetraethylene glycol (TEG)

-

Triethylamine (Et₃N)

-

p-Toluenesulfonyl chloride (TsCl)

-

Acetonitrile

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve tetraethylene glycol (e.g., 20.0 g) and triethylamine (10.2 g) in acetonitrile in a reaction flask.

-

Cool the solution to 0-5°C in an ice bath.

-

Dissolve p-toluenesulfonyl chloride (19.0 g) in acetonitrile and add it slowly dropwise to the reaction mixture over 1 hour.

-

After the addition is complete, allow the reaction mixture to warm to room temperature (20-25°C) and continue stirring for 12 hours.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product using column chromatography with a gradient elution of hexane:ethyl acetate.

Caption: Comparative workflow for mono- and di-tosylation of TEG.

Quantitative Data Summary

The yield and product distribution are highly dependent on the reaction conditions and the stoichiometry of the reactants.

| Product | Reactants & Stoichiometry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| TEG Monotosylate | TEG (10 eq.), TsCl (1 eq.) | THF / Water | NaOH | 0 | 2 | 90.1 | [5] |

| TEG Monotosylate | TEG (1.2 eq.), TsCl (1 eq.) | Methylene Chloride | Pyridine | 0 → RT | 5 | ~42 | [7] |

| TEG Ditosylate | TEG (1 eq.), TsCl (2 eq.) | Acetonitrile | Triethylamine | 0 → 25 | 13 | 35.9 | [6] |

| TEG Ditosylate | TEG (1 eq.), TsCl (3 eq.) | Solvent-free | K₂CO₃ | RT | 0.17 | High | [8] |

Note: The di-tosylation reaction cited also produced 10.4% of the mono-tosylate byproduct.[6]

Product Characterization

The resulting tosylated products are typically characterized using standard analytical techniques.

| Product | Technique | Key Data Points | Reference |

| TEG Monotosylate | ¹H NMR (400 MHz, CDCl₃) | δ 2.44 (s, 3H, -CH₃), δ 3.55-3.72 (m, 14H, -OCH₂CH₂O-), δ 4.16 (t, 2H, -CH₂OTs), δ 7.33 (d, 2H, Ar-H), δ 7.79 (d, 2H, Ar-H) | [5] |

| TEG Monotosylate | TLC (SiO₂, EtOAc) | R_f = 0.634 | [5] |

Conclusion

The tosylation of tetraethylene glycol is a fundamental and versatile reaction for activating its hydroxyl groups. By carefully controlling the reaction stoichiometry and conditions, researchers can selectively synthesize either mono- or di-tosylated products. These activated intermediates are crucial for the construction of more complex molecules, particularly in the fields of drug delivery and development, where they serve as key components in linkers for ADCs and PROTACs.[9] The provided protocols and data serve as a valuable resource for scientists working to incorporate tosylated TEG into their synthetic pathways.

References

- 1. orgosolver.com [orgosolver.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. rsc.org [rsc.org]

- 6. Tetraethylene glycol di-p-tosylate | 37860-51-8 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. sciencemadness.org [sciencemadness.org]

- 9. nbinno.com [nbinno.com]

The Pivotal Role of Pyridine in the Synthesis of Tetraethylene Glycol Monotosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetraethylene glycol monotosylate, with a specific focus on the multifaceted role of pyridine in this reaction. This compound is a valuable intermediate in the synthesis of various functionalized molecules, including those used in drug delivery and polyethylene glycol (PEG)ylation. Understanding the nuances of its synthesis is critical for achieving high yields and purity.

The Dual Function of Pyridine: Nucleophilic Catalyst and Acid Scavenger

In the tosylation of alcohols, such as tetraethylene glycol, pyridine plays a more complex role than simply acting as a base.[1][2] It serves two primary functions that are crucial for the efficient formation of the desired tosylate ester.

Firstly, pyridine acts as a nucleophilic catalyst . It is more nucleophilic than the hydroxyl groups of tetraethylene glycol and readily attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). This initial reaction forms a highly reactive intermediate, N-tosylpyridinium chloride.[1][3] This intermediate is significantly more electrophilic than tosyl chloride itself, making it more susceptible to nucleophilic attack by the alcohol.

Secondly, pyridine functions as a weak base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[2] The removal of HCl is essential as it can protonate the starting alcohol, rendering it non-nucleophilic, and can also lead to undesired side reactions. The resulting pyridinium hydrochloride is a salt that can be easily removed during the work-up procedure.

The overall reaction proceeds through a two-step mechanism, initiated by the activation of tosyl chloride by pyridine, followed by the nucleophilic attack of the alcohol on the activated intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound using pyridine. The data is based on a representative experimental protocol found in the literature.[4]

| Parameter | Value | Reference |

| Substrate | Tetraethylene Glycol | [4] |

| Reagent | p-Toluenesulfonyl Chloride (TsCl) | [4] |

| Base/Catalyst | Pyridine | [4] |

| Solvent | Pyridine | [4] |

| Reaction Temperature | 0 °C to room temperature | [4] |

| Reaction Time | 3 hours at 0 °C, then overnight | [4] |

| Yield | 79% | [4] |

| Purity Assessment | TLC, LC-MS | [4] |

Reaction Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the reaction mechanism and a general experimental workflow for the synthesis of this compound.

References

The Pivotal Role of PEG Linkers in Modern Drug Discovery: A Technical Guide

For researchers, scientists, and drug development professionals, the strategic use of linkers is a cornerstone of creating effective and safe therapeutics. Among the various options, polyethylene glycol (PEG) linkers have emerged as a transformative tool, significantly enhancing the properties of a wide range of pharmaceuticals, from small molecules to complex biologics like antibody-drug conjugates (ADCs). This in-depth guide explores the core principles of PEG linkers, their impact on drug design, and the experimental methodologies crucial for their successful implementation.

Core Concepts of Polyethylene Glycol (PEG) Linkers

At its most fundamental, a PEG linker is a polymer composed of repeating ethylene glycol units.[1] This simple structure, however, imparts a host of desirable physicochemical properties. PEG is highly soluble in water, biocompatible, non-toxic, and generally non-immunogenic.[2][3][4] When covalently attached to a drug molecule—a process known as PEGylation—a hydrophilic shield is formed around the therapeutic agent.[1][5] This "stealth" effect sterically hinders interactions with proteolytic enzymes and the immune system, leading to a cascade of therapeutic benefits.[1]

The versatility of PEG linkers is further enhanced by the ability to modify their terminal ends with various reactive functional groups. This allows for precise and stable attachment to different molecules.[3][6]

Classification of PEG Linkers

PEG linkers can be categorized based on their structure and functionality, with each type offering distinct advantages in drug design.

-

Linear PEG Linkers: These are the most common type, consisting of a single, straight chain of ethylene glycol units.[7][8] They provide a straightforward method for increasing the hydrophilicity and hydrodynamic size of a conjugate.[7]

-

Branched PEG Linkers: Featuring multiple PEG arms extending from a central core, branched linkers offer a more significant shielding effect and a larger hydrodynamic volume compared to linear PEGs of the same molecular weight.[7][8][9] This can lead to even greater improvements in circulation time and stability.[8]

-

Homobifunctional PEG Linkers: These linkers possess the same reactive functional group at both ends and are primarily used for cross-linking identical molecules.[][11]

-

Heterobifunctional PEG Linkers: With different reactive groups at each terminus, these linkers are essential for the precise and controlled conjugation of two distinct molecules, such as an antibody and a cytotoxic drug in an ADC.[][11][12]

-

Cleavable PEG Linkers: Engineered with a labile bond, these linkers are designed to break under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[13][14] This allows for the targeted release of the drug payload at the desired site of action.[13][14]

-

Non-Cleavable PEG Linkers: In contrast, non-cleavable linkers form a stable, permanent bond between the drug and the carrier molecule.[13][15] Drug release in this case relies on the degradation of the entire conjugate, typically within the lysosome of the target cell.[15]

Impact of PEG Linkers on Drug Properties: A Quantitative Perspective

The incorporation of PEG linkers can dramatically alter the pharmacokinetic and pharmacodynamic profile of a therapeutic agent. The length and architecture of the PEG chain are critical parameters that can be fine-tuned to optimize a drug's performance.[16][17]

Table 1: Impact of PEG Linker Length on Half-life and Clearance

| Drug/Conjugate Type | PEG Linker Molecular Weight (kDa) | Change in Half-life (t½) | Change in Clearance Rate | Reference(s) |

| Affibody-MMAE Conjugate | 0 (No PEG) | Baseline | Baseline | [18] |

| Affibody-MMAE Conjugate | 4 | 2.5-fold increase | Slower clearance | [18] |

| Affibody-MMAE Conjugate | 10 | 11.2-fold increase | Slower clearance | [18] |

| Generic Biologic | Increasing MW | General trend of increasing half-life | General trend of decreasing clearance | [1] |

| Antibody-Drug Conjugate | Increasing MW | Prolonged circulation | Reduced renal clearance | [7] |

Table 2: Influence of PEG Linker Architecture on Hydrodynamic Radius

| PEG Linker Type (Same Molecular Weight) | Relative Hydrodynamic Radius | Reference(s) |

| Linear PEG | Baseline | [1] |

| Branched PEG | Larger | [1] |

These data clearly demonstrate that increasing the length and branching of the PEG linker generally leads to a longer circulation half-life and reduced clearance.[1][7][16] This prolonged exposure can result in greater accumulation of the drug at the target site, thereby enhancing its efficacy.[16] However, a potential trade-off exists, as longer PEG chains can sometimes lead to decreased in vitro potency due to steric hindrance.[16][]

Applications of PEG Linkers in Drug Discovery

The beneficial properties of PEG linkers have led to their widespread application in various therapeutic areas.

-

Antibody-Drug Conjugates (ADCs): PEG linkers are crucial in ADC design, where they connect a potent cytotoxic drug to a monoclonal antibody.[7][] They improve the solubility of hydrophobic payloads, prevent aggregation, and enhance the overall pharmacokinetic profile of the ADC.[7][20][21] The choice between a cleavable and non-cleavable PEG linker is a key strategic decision in ADC development, influencing the mechanism of drug release and the therapeutic window.[15][21]

-

Protein and Peptide Therapeutics: PEGylation is a well-established strategy to extend the half-life of protein and peptide drugs, reducing the frequency of administration and improving patient compliance.[5][22] It also enhances their stability and can reduce their immunogenicity.[5][9]

-

Small Molecule Drugs: For small molecule drugs with poor water solubility, PEGylation can significantly improve their formulation characteristics and bioavailability.[3][23]

-

Nanoparticle Formulations: PEG linkers are used to functionalize the surface of nanoparticles, creating a protective layer that reduces recognition by the immune system and prolongs circulation time.[22][24]

Experimental Protocols for PEGylation and Characterization

The successful development of PEGylated drugs relies on robust experimental methodologies for their synthesis and characterization.

General PEGylation Protocol

-

Reagent Preparation: Dissolve the protein or drug to be PEGylated in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a stock solution of the activated PEG linker (e.g., MS(PEG)n with an NHS ester) in a compatible solvent.[25]

-

Conjugation Reaction: Add the activated PEG linker to the protein/drug solution at a specific molar ratio. The optimal ratio needs to be determined empirically to achieve the desired degree of PEGylation.[25] The reaction is typically carried out at room temperature or 4°C for a defined period.

-

Quenching: Stop the reaction by adding a quenching reagent, such as Tris buffer or glycine, which reacts with any remaining activated PEG linker.

-

Purification: Remove unreacted PEG linker, unconjugated drug/protein, and any byproducts using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography.[17]

-

Characterization: The purified PEGylated conjugate is then thoroughly characterized to determine the degree of PEGylation, identify the sites of attachment, and assess its purity and activity.

Characterization of PEGylated Molecules

A combination of analytical techniques is often required for the comprehensive characterization of PEGylated biopharmaceuticals.[26]

-

High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are used to separate and quantify PEGylated species, determine the degree of PEGylation, and assess purity.[26][27] SEC separates molecules based on their hydrodynamic radius, which is increased upon PEGylation.[27]

-

Mass Spectrometry (MS): MALDI-TOF MS and ESI-MS are powerful tools for determining the molecular weight of the PEGylated conjugate, which allows for the calculation of the average number of attached PEG chains.[27][28] Peptide mapping using LC-MS/MS can be employed to identify the specific amino acid residues where the PEG chains are attached.[27]

-

In Vitro Cytotoxicity Assay (for ADCs): To evaluate the potency of PEGylated ADCs, an in vitro cytotoxicity assay is performed.[7][16]

-

Cell Culture: Cancer cell lines expressing the target antigen are cultured in a suitable medium.[16]

-

Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.[16][17]

-

Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for ADC binding, internalization, and drug release.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[16] The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is then determined.[7]

-

Visualizing Key Processes

Diagrams are essential for understanding the complex relationships and workflows in drug discovery.

Caption: General experimental workflow for the synthesis, characterization, and evaluation of PEGylated drugs.

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC) utilizing a PEG linker.

Conclusion

PEG linkers have become an indispensable component in the drug developer's toolkit.[1][4] Their ability to favorably modulate the pharmacokinetic and pharmacodynamic properties of therapeutics has led to the successful development of numerous approved drugs with enhanced efficacy and improved patient outcomes.[1][29] The continued innovation in PEG linker chemistry, including the development of novel architectures and cleavable strategies, promises to further expand their application and impact in addressing unmet medical needs.[][11] A thorough understanding of the principles outlined in this guide is crucial for the rational design and successful development of the next generation of PEGylated therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. adcreview.com [adcreview.com]

- 3. cphi-online.com [cphi-online.com]